molecular formula C21H19ClN2O3S B3667761 N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide

Cat. No.: B3667761
M. Wt: 414.9 g/mol
InChI Key: LXIIHGQQBSBAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. Its structure comprises a sulfamoyl group linked to a phenyl ring, which is further connected to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylbenzenesulfonamide with 4-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions may target the nitro groups, converting them into amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is used as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory agent and may have applications in treating various inflammatory conditions.

Industry

Industrially, this compound is used in the development of advanced materials. Its chemical properties make it suitable for use in the production of polymers, coatings, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-6-3-4-7-18(14)21(25)23-16-10-12-17(13-11-16)28(26,27)24-20-9-5-8-19(22)15(20)2/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIIHGQQBSBAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.